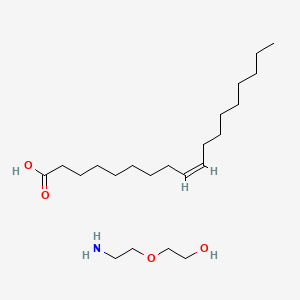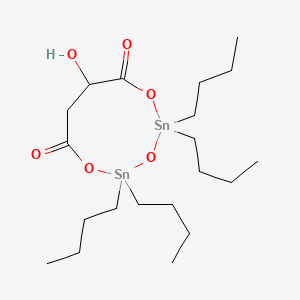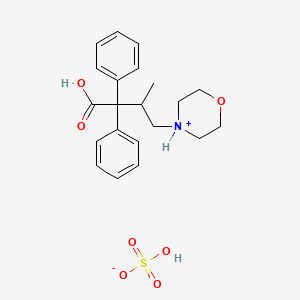
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is a chemical compound with the molecular formula C21H27NO7S and a molecular weight of 437.5 g/mol. This compound is known for its unique structure, which includes a morpholinium ion and a hydrogen sulphate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves several steps. The primary synthetic route includes the reaction of 3-methyl-3,3-diphenylpropanoic acid with morpholine under specific conditions to form the morpholinium salt. This is followed by the addition of hydrogen sulphate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinium ion can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate can be compared with other similar compounds such as:
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)pyridinium hydrogen sulphate
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)ammonium hydrogen sulphate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
93841-21-5 |
|---|---|
Molecular Formula |
C21H27NO7S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
hydrogen sulfate;3-methyl-4-morpholin-4-ium-4-yl-2,2-diphenylbutanoic acid |
InChI |
InChI=1S/C21H25NO3.H2O4S/c1-17(16-22-12-14-25-15-13-22)21(20(23)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-5(2,3)4/h2-11,17H,12-16H2,1H3,(H,23,24);(H2,1,2,3,4) |
InChI Key |
OFIQJTJIXKPUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+]1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



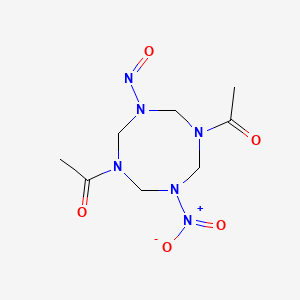
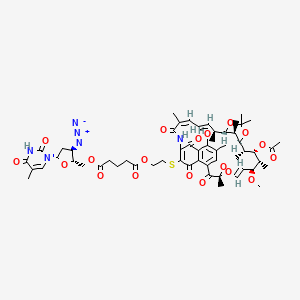
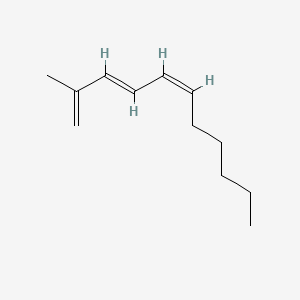
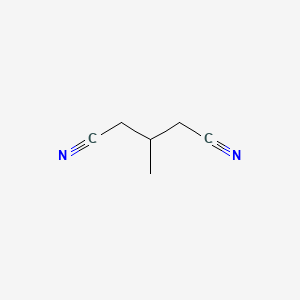
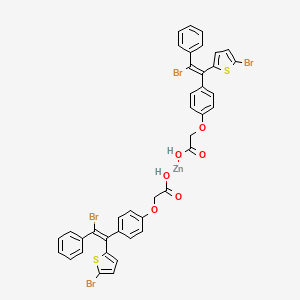
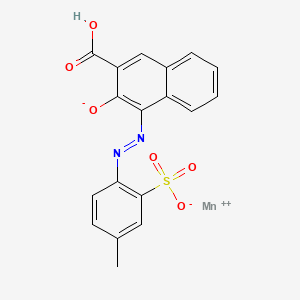
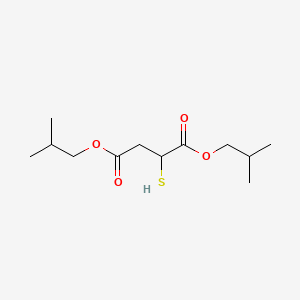
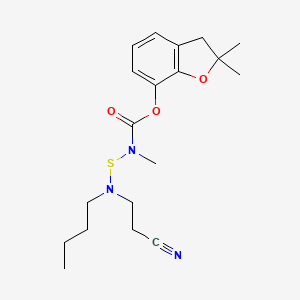
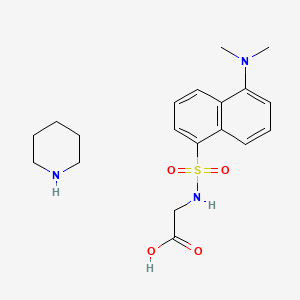
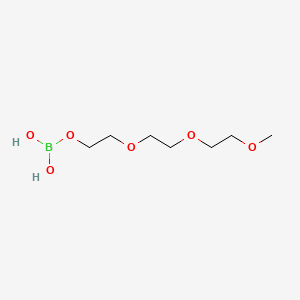
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)
